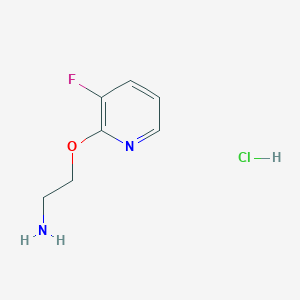![molecular formula C11H23N3O3 B12315202 Tert-butyl N-[1-(hydrazinecarbonyl)-3-methylbutyl]carbamate](/img/structure/B12315202.png)
Tert-butyl N-[1-(hydrazinecarbonyl)-3-methylbutyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(1S)-1-(hydrazinecarbonyl)-3-methylbutyl]carbamate: is a chemical compound with the molecular formula C11H23N3O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its hydrazinecarbonyl group and tert-butyl carbamate moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-(hydrazinecarbonyl)-3-methylbutyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate hydrazine derivative. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in the synthesis include tert-butyl carbamate, hydrazine, and various solvents such as methanol or ethanol. The reaction is often conducted at low temperatures to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of tert-butyl N-[(1S)-1-(hydrazinecarbonyl)-3-methylbutyl]carbamate involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form. The production methods are designed to ensure high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1S)-1-(hydrazinecarbonyl)-3-methylbutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where the hydrazinecarbonyl group is replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(1S)-1-(hydrazinecarbonyl)-3-methylbutyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic reactions and is valuable in the development of new chemical compounds .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a probe to investigate the mechanisms of enzyme catalysis and protein-ligand interactions .
Medicine: It is explored for its therapeutic properties and its ability to interact with biological targets .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also employed in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-1-(hydrazinecarbonyl)-3-methylbutyl]carbamate involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- tert-Butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate
- tert-Butyl N-[(1S,2S)-1-(hydrazinecarbonyl)-2-methylbutyl]carbamate
Comparison: tert-Butyl N-[(1S)-1-(hydrazinecarbonyl)-3-methylbutyl]carbamate is unique due to its specific hydrazinecarbonyl and tert-butyl carbamate groups. Compared to similar compounds, it may exhibit different reactivity and biological activity due to variations in the molecular structure. These differences can influence its applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3/c1-7(2)6-8(9(15)14-12)13-10(16)17-11(3,4)5/h7-8H,6,12H2,1-5H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOMXPFPSGGLIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NN)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate](/img/structure/B12315120.png)
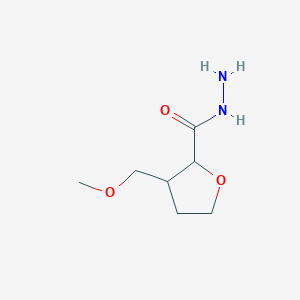
![3-[5-(Trifluoromethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B12315130.png)
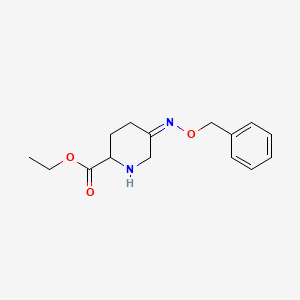
![{4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol](/img/structure/B12315136.png)

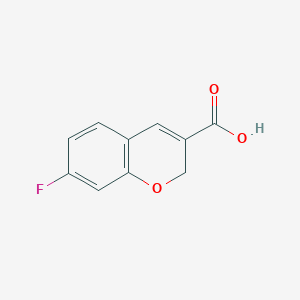
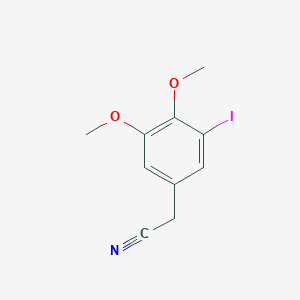
![Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B12315162.png)
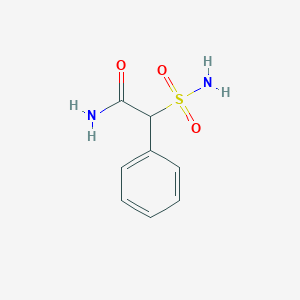
![Alpha-(3,4-Dichlorophenyl)-2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazole-1-ethanol](/img/structure/B12315189.png)

![[(2S)-1-Aminopropan-2-yl]diethylamine](/img/structure/B12315200.png)
